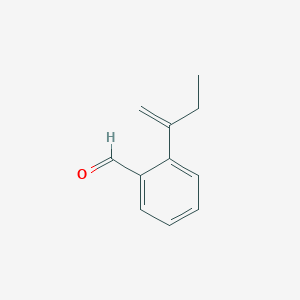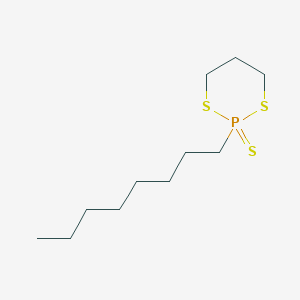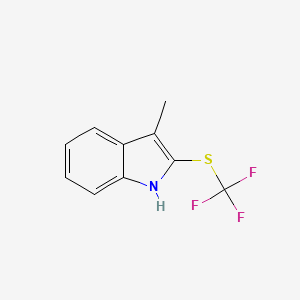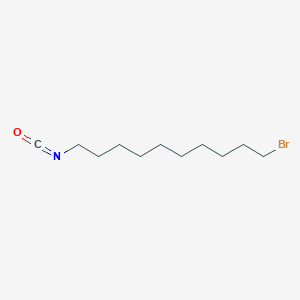![molecular formula C5H12N2O3 B12533624 3-[(2-Hydroxyethyl)amino]-L-alanine CAS No. 771457-02-4](/img/structure/B12533624.png)
3-[(2-Hydroxyethyl)amino]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxyethyl)amino]-L-alanine is an amino acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyethyl group attached to the amino group of L-alanine, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)amino]-L-alanine typically involves the reaction of L-alanine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of L-alanine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Hydroxyethyl)amino]-L-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of 3-[(2-Oxoethyl)amino]-L-alanine.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(2-Hydroxyethyl)amino]-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Hydroxyethyl)amino]-L-alanine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can act as a substrate or inhibitor in various biochemical reactions, modulating metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Hydroxyethyl)amino]-propionic acid
- 3-[(2-Hydroxyethyl)amino]-butyric acid
- 3-[(2-Hydroxyethyl)amino]-valeric acid
Uniqueness
3-[(2-Hydroxyethyl)amino]-L-alanine is unique due to its specific structural features, such as the presence of both an amino and a hydroxyethyl group attached to the L-alanine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
771457-02-4 |
|---|---|
Fórmula molecular |
C5H12N2O3 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-hydroxyethylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(9)10)3-7-1-2-8/h4,7-8H,1-3,6H2,(H,9,10)/t4-/m0/s1 |
Clave InChI |
FZZHISOCCCKIHY-BYPYZUCNSA-N |
SMILES isomérico |
C(CO)NC[C@@H](C(=O)O)N |
SMILES canónico |
C(CO)NCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)



![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)

![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
